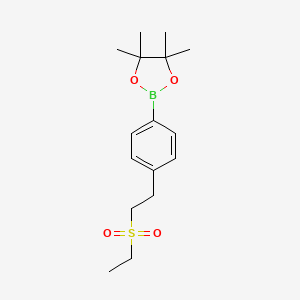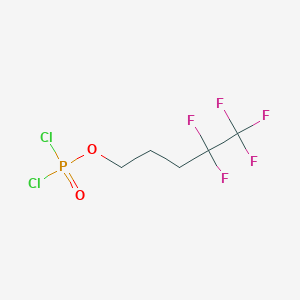
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. Its unique structure, characterized by the presence of pentafluoropentyl and phosphorodichloridate groups, makes it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are commonly used solvents.
Conditions: Reactions are typically carried out at low temperatures to prevent decomposition and ensure high selectivity.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphorothioates, phosphoramidates, and phosphorates.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is involved in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to form phosphoric acid derivatives, which can further participate in various biochemical and chemical processes. The molecular targets include hydroxyl, amino, and thiol groups in organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate.
4,4,5,5,5-Pentafluoropentyl Methanesulfonate: Another fluorinated compound with similar reactivity.
9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol: Used in cancer research and has similar structural features.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of both the pentafluoropentyl and phosphorodichloridate groups. This makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research .
Eigenschaften
Molekularformel |
C5H6Cl2F5O2P |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
5-dichlorophosphoryloxy-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C5H6Cl2F5O2P/c6-15(7,13)14-3-1-2-4(8,9)5(10,11)12/h1-3H2 |
InChI-Schlüssel |
LZMYIHUVFXUVNS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
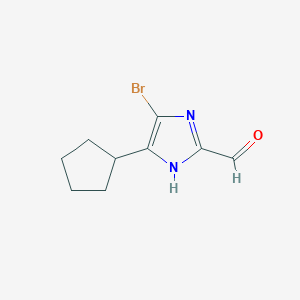
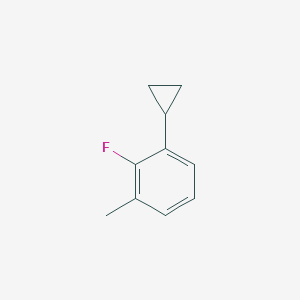
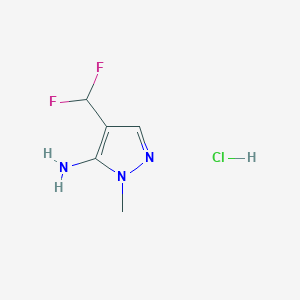
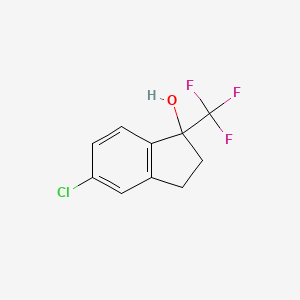
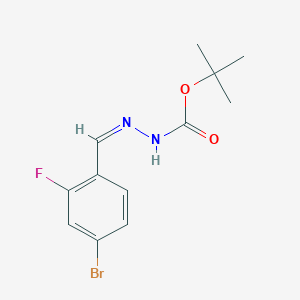
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

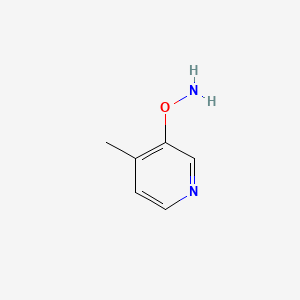
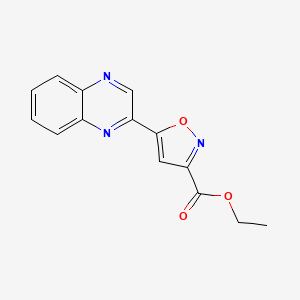
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
